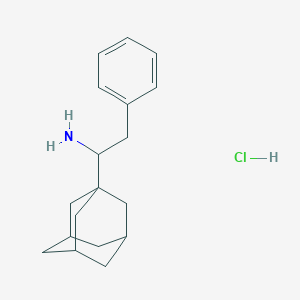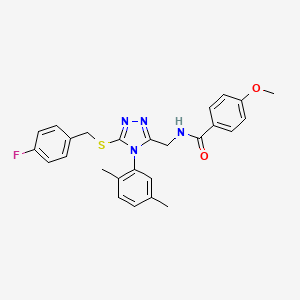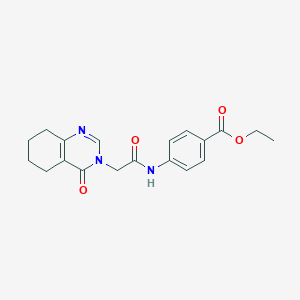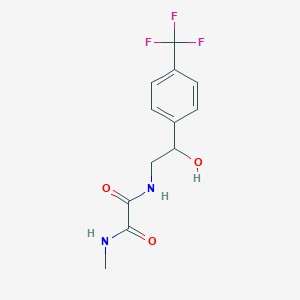
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is an organic compound with a formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The phenylethanamine part of the compound suggests that it has a phenyl ring attached to an ethanamine group.
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex. Adamantane itself is a tricyclic molecule, meaning it consists of three fused cyclohexane rings . The addition of a phenylethanamine group would add further complexity to the structure.Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions. For instance, 1-Hydroxyadamantane can be produced by ozonation of adamantane . The specific reactions that “1-(1-Adamantyl)-2-phenylethanamine;hydrochloride” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, adamantane is a white solid with a camphor-like odor . The properties of “this compound” would depend on its exact molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on adamantane derivatives, including compounds similar to 1-(1-Adamantyl)-2-phenylethanamine hydrochloride, has led to the synthesis and characterization of novel materials with unique properties. For instance, novel lanthanide adamantane-dicarboxylate coordination complexes were synthesized via hydrothermal reactions, showcasing diverse supramolecular architectures (Xing Li et al., 2009). Similarly, adamantane-based polysiloxane and polyimides have been developed, demonstrating significant thermal stability and potential for high-performance materials (Y. Hattori et al., 2008; S. Hsiao & Chin T. Li, 1998).
Molecular Recognition and Assembling
Adamantane-based compounds have been utilized in the study of molecular recognition and assembly. For example, adamantane-based macrocycles have been shown to form hollow and solid spheres, indicating potential applications in nanotechnology and materials science (Masahide Tominaga et al., 2019). Another study explored the solution behavior of adamantylideneadamantane bromine system, revealing insights into molecular charge-transfer complexes (G. Bellucci et al., 1989).
Polymer Science
In polymer science, adamantane derivatives have been incorporated into novel polymers, enhancing their thermal properties and solubility. This includes the synthesis of adamantane-based cardo polyamides and poly(tetramethyl-1,3-silphenylenesiloxane) derivatives, which exhibit elevated glass transition temperatures and thermal stability (S. Hsiao & Chin T. Li, 1999; Y. Hattori & N. Nemoto, 2009).
Chemical Synthesis
Adamantane derivatives have been synthesized for various chemical studies, including the synthesis of β-aminoketones and exploration of steric effects in chemical reactions (N. Makarova et al., 2002; John S. Lomas & Jacqueline Vaissermann, 1997).
Mecanismo De Acción
Target of Action
Similar compounds such as amantadine, which also contains an adamantyl group, are known to interact with various targets including the nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Mode of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
If we consider the actions of similar compounds, it can be inferred that it might influence pathways related to neurotransmission, given its potential interaction with nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Pharmacokinetics
Similar compounds such as amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it might modulate neurotransmission, potentially leading to changes in neuronal activity .
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSPLEFRURKHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)



![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)
![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)